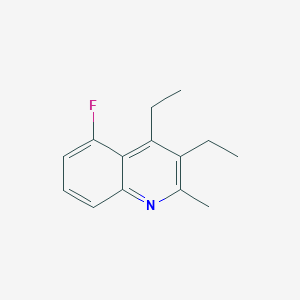

3,4-Diethyl-5-fluoro-2-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Diethyl-5-fluoro-2-methylquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that are widely used in various fields, including medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and other unique properties .

Preparation Methods

The synthesis of 3,4-Diethyl-5-fluoro-2-methylquinoline can be achieved through various synthetic routes. Common methods include cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols .

Chemical Reactions Analysis

3,4-Diethyl-5-fluoro-2-methylquinoline undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Cross-Coupling Reactions: Suzuki-Miyaura coupling is a notable example, using palladium catalysts and boron reagents

Scientific Research Applications

3,4-Diethyl-5-fluoro-2-methylquinoline has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities.

Medicine: It is investigated for its potential use in antimalarial drugs and treatments for heart diseases.

Industry: The compound finds applications in agriculture as a component for liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of 3,4-Diethyl-5-fluoro-2-methylquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes, disrupt DNA synthesis, and interfere with cellular processes. The incorporation of a fluorine atom enhances its biological activity by increasing its binding affinity to target molecules .

Comparison with Similar Compounds

3,4-Diethyl-5-fluoro-2-methylquinoline can be compared with other fluorinated quinolines such as:

Fluoroquine: Known for its antimalarial properties.

Mefloquine: Another antimalarial drug with a similar quinoline structure.

Brequinar: Used in transplantation medicine and treatment of rheumatic arthritis.

Flosequinan: A drug for heart disease treatment

These compounds share the quinoline skeleton but differ in their specific substituents and applications, highlighting the unique properties of this compound.

Biological Activity

3,4-Diethyl-5-fluoro-2-methylquinoline is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C14H16FN

- Molecular Weight: 217.28 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CCC1=C(N=C2C=CC=C(C2=C1CC)F)C

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition: The compound can inhibit key enzymes involved in cellular processes, such as DNA synthesis and topoisomerase activity, which are critical for cancer cell proliferation.

- Antimicrobial Activity: It exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against E. coli and Bacillus subtilis with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In a study evaluating its antibacterial activity:

- It demonstrated an MIC of 15.62 μM against Proteus mirabilis, comparable to streptomycin .

- The compound also exhibited antifungal activity with an MIC of 62.5 μM against Candida albicans.

Antitumor Activity

The compound has been investigated for its potential antitumor effects:

- Preliminary studies suggest it may inhibit the growth of various cancer cell lines. For example, compounds structurally related to this compound have shown significant antiproliferative effects against human cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the quinoline structure can significantly influence biological activity:

- Substitutions at different positions on the quinoline ring alter binding affinity and efficacy against specific biological targets.

- For instance, derivatives with halogen substitutions have shown enhanced antitubercular activity compared to unsubstituted analogs .

Case Studies

-

Antibacterial Evaluation:

A study evaluated various quinoline derivatives for antibacterial efficacy. The derivative containing the 3,4-diethyl and 5-fluoro substitutions showed enhanced activity against E. coli and S. aureus, indicating that these modifications may improve biological interactions leading to increased potency . -

Antitumor Research:

In vitro studies on cancer cell lines demonstrated that certain derivatives of this compound exhibited IC50 values in the low micromolar range (e.g., IC50 = 6.68 μM), showcasing their potential as anticancer agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methylquinoline | Methyl group at position 2 | Antimicrobial | Base structure for many derivatives |

| 4-Ethyl-5-fluoroquinoline | Ethyl at position 4 | Antitumor | Similar fluorination pattern |

| 6-Fluoro-2-methylquinoline | Fluorine at position 6 | Antiparasitic | Different position for fluorine |

| Diethylaminomethylquinoline | Amino group addition | CNS activity | Incorporation of amino functionality |

Properties

Molecular Formula |

C14H16FN |

|---|---|

Molecular Weight |

217.28 g/mol |

IUPAC Name |

3,4-diethyl-5-fluoro-2-methylquinoline |

InChI |

InChI=1S/C14H16FN/c1-4-10-9(3)16-13-8-6-7-12(15)14(13)11(10)5-2/h6-8H,4-5H2,1-3H3 |

InChI Key |

OIDUGELCFAKISL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C=CC=C(C2=C1CC)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.